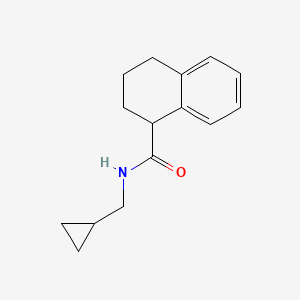
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as CTN or SR141716A, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as a competitive antagonist of the cannabinoid receptor, which means it binds to the receptor and blocks the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system, which can have various effects depending on the physiological process being regulated.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects in different systems of the body. In the central nervous system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. In the gastrointestinal system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease food intake and increase satiety. In the cardiovascular system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its specificity for the cannabinoid receptor. This allows researchers to study the effects of blocking the endocannabinoid system without affecting other signaling pathways. However, one limitation of using N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are many possible future directions for research on N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One area of interest is the role of the endocannabinoid system in various diseases such as obesity, diabetes, and cancer. Another area of interest is the development of more specific and potent cannabinoid receptor antagonists that can be used in clinical settings. Additionally, the effects of N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide on other signaling pathways and receptors should be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves the reaction of cyclopropylmethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been widely used in scientific research as a tool to investigate the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes such as pain, appetite, mood, and memory. N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as an antagonist of the cannabinoid receptor, which allows researchers to study the effects of blocking the endocannabinoid system.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-10-11-8-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,11,14H,3,5,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGGZLIIGHYEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
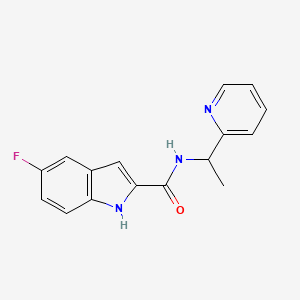
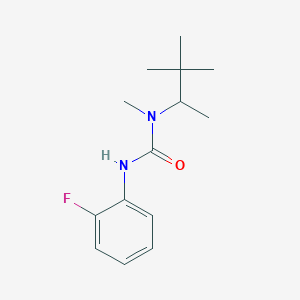
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)


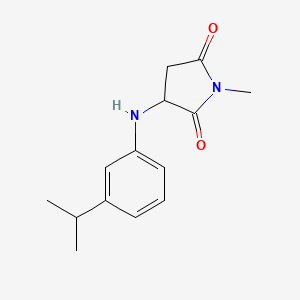
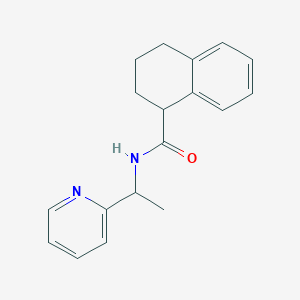
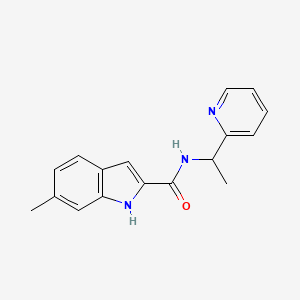
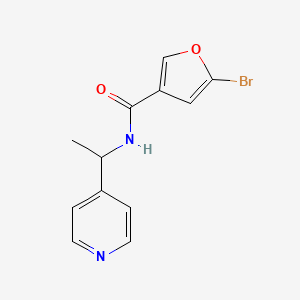
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
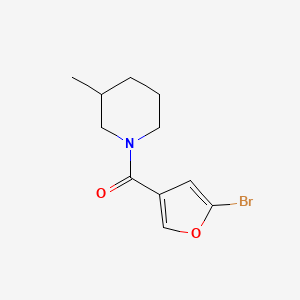
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)